molecular formula C22H18N2O2 B5608899 2-benzyl-3-(3-methoxyphenyl)-4(3H)-quinazolinone CAS No. 6163-76-4

2-benzyl-3-(3-methoxyphenyl)-4(3H)-quinazolinone

Cat. No. B5608899
CAS RN: 6163-76-4
M. Wt: 342.4 g/mol
InChI Key: JJDQTAGZEAJQMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves cyclization reactions of appropriate precursors. A general method for synthesizing various 4(3H)-quinazolinone derivatives includes the treatment of 3-amino-2-aryl-4(3H)-quinazolinone with substituted benzaldehyde in ethanol, showcasing the versatility and adaptability of this core structure in generating a wide array of derivatives with potential biological activities (Gao et al., 2007). Another approach involves the reaction of 2-aminobenzohydrazides with Schiff bases, leading to the formation of 3-benzylideneamino-4(3H)-quinazolinones, demonstrating the synthetic flexibility of the quinazolinone scaffold (Reddy et al., 1986).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by a fused bicyclic system combining a benzene ring and a pyrimidinone moiety. The crystal structure analysis of a related quinazolinone compound highlighted a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, indicating the potential for diverse molecular interactions (Yong, 2005).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions that modify their structure and potentially their biological activity. The reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, produces 3-benzylideneamino-4(3H)-quinazolinones, illustrating the chemical versatility of these compounds (Reddy et al., 1986). Additionally, the reaction with various nucleophiles can introduce different functional groups, further diversifying the chemical and biological properties of quinazolinone derivatives.

properties

IUPAC Name

2-benzyl-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-26-18-11-7-10-17(15-18)24-21(14-16-8-3-2-4-9-16)23-20-13-6-5-12-19(20)22(24)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDQTAGZEAJQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977227
Record name 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6163-76-4
Record name 2-Benzyl-3-(3-methoxyphenyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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